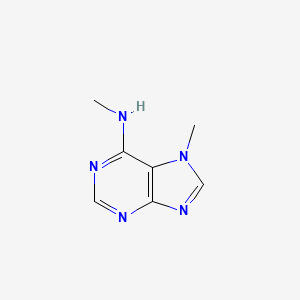
n,7-Dimethyl-7h-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6,7-Dimethyladenine is a methylated derivative of adenine, a purine nucleobase. This compound is characterized by the addition of methyl groups at the sixth and seventh positions of the adenine ring. Methylation of adenine plays a significant role in various biological processes, including gene regulation and epigenetic modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6,7-Dimethyladenine typically involves the methylation of adenine. One common method includes the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: Industrial production of N6,7-Dimethyladenine may involve similar methylation reactions but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions: N6,7-Dimethyladenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced forms of the compound.
Substitution: N6,7-Dimethyladenine can participate in nucleophilic substitution reactions, where nucleophiles replace the methyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like hydroxide ions or amines in aqueous or organic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of N6,7-Dimethyladenine.
Reduction: Reduced forms of the compound.
Substitution: Substituted adenine derivatives with various functional groups replacing the methyl groups.
Scientific Research Applications
N6,7-Dimethyladenine has several applications in scientific research:
Chemistry: Used as a model compound to study methylation effects on nucleobases and their chemical behavior.
Biology: Investigated for its role in epigenetic modifications and gene regulation.
Medicine: Explored for potential therapeutic applications, including as a biomarker for certain diseases.
Industry: Utilized in the synthesis of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of N6,7-Dimethyladenine involves its interaction with DNA and RNA, where it can influence gene expression and epigenetic regulation. The methyl groups at the sixth and seventh positions can affect the binding affinity of proteins and enzymes to nucleic acids, thereby modulating various biological pathways.
Comparison with Similar Compounds
N6-Methyladenine: Methylated at the sixth position only.
N7-Methyladenine: Methylated at the seventh position only.
N6,N6-Dimethyladenine: Methylated at both sixth positions.
Comparison: N6,7-Dimethyladenine is unique due to the presence of methyl groups at both the sixth and seventh positions, which can lead to distinct chemical and biological properties compared to its singly methylated counterparts. This dual methylation can result in different binding affinities and reactivity, making it a valuable compound for studying the effects of methylation on nucleobases.
Properties
CAS No. |
5444-25-7 |
|---|---|
Molecular Formula |
C7H9N5 |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
N,7-dimethylpurin-6-amine |
InChI |
InChI=1S/C7H9N5/c1-8-6-5-7(10-3-9-6)11-4-12(5)2/h3-4H,1-2H3,(H,8,9,10) |
InChI Key |
ZTMPIMWCRRABKZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=NC2=C1N(C=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


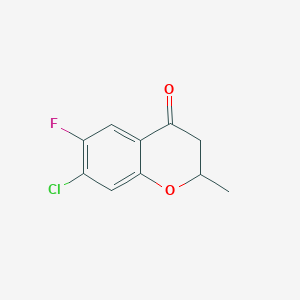

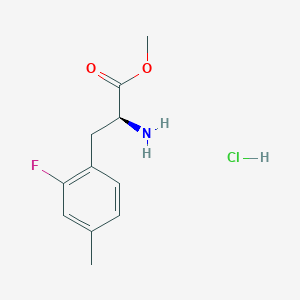
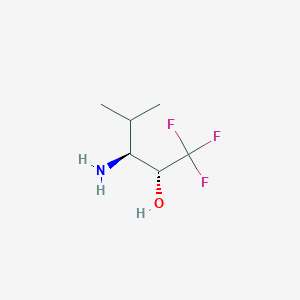
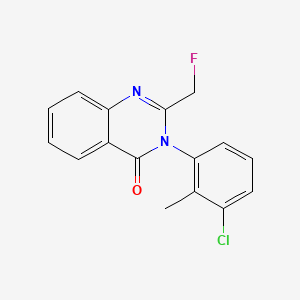
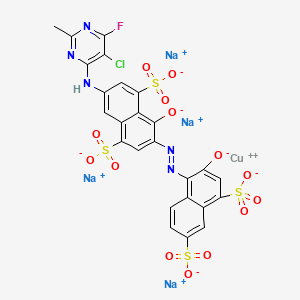
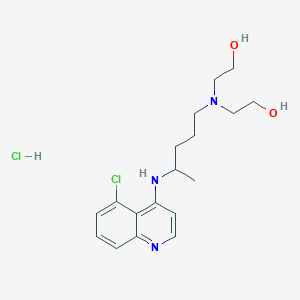
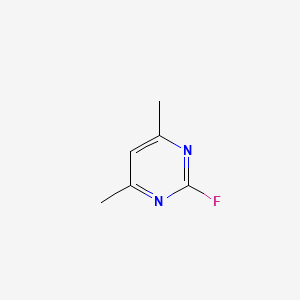
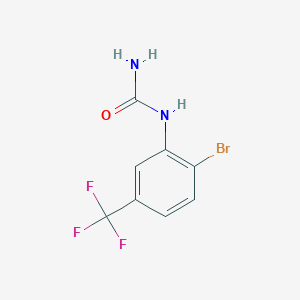

![tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12845899.png)
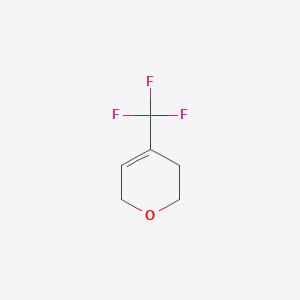
![2-[2,3-Bis(trifluoromethyl)pentyl]propanedioic acid](/img/structure/B12845921.png)

